Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Overview
Description
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is an organic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(4-chloro-2-fluorophenoxy)- typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(4-chloro-2-fluorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenol derivative.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-fluorophenoxy)acetaldehyde or 2-(4-chloro-2-fluorophenoxy)acetic acid.
Reduction: Formation of 4-chloro-2-fluorophenol.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
Ethanol, 2-(4-chloro-2-fluorophenoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-(4-chloro-2-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-(4-chlorophenoxy)
- Ethanol, 2-(4-fluorophenoxy)
- Ethanol, 2-(2-chloro-4-fluorophenoxy)
Uniqueness
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is unique due to the presence of both chloro and fluoro substituents on the phenoxy group. This combination of substituents can result in distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
Ethanol, 2-(4-chloro-2-fluorophenoxy)- features a phenoxy group with both chloro and fluoro substituents. These modifications can significantly influence its reactivity, binding affinity, and overall biological activity. The presence of these halogens enhances the compound's interaction with various biological targets, making it a candidate for further research in therapeutic applications.
The biological activity of Ethanol, 2-(4-chloro-2-fluorophenoxy)- is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluoro groups can modulate the compound's binding affinity to these targets, thereby influencing various biochemical pathways. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for treating conditions related to enzyme dysfunctions.
- Receptor Modulation : The compound may also act on certain receptors, leading to altered cellular responses.
Anticancer Activity
Recent research has explored the anticancer properties of compounds structurally related to Ethanol, 2-(4-chloro-2-fluorophenoxy)-. For instance, studies on similar phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that some derivatives exhibited high potency against multiple cancer types, suggesting a promising avenue for drug development .
Antibacterial and Antifungal Activity
The antibacterial activity of Ethanol, 2-(4-chloro-2-fluorophenoxy)- has been investigated alongside its derivatives. Notably, certain analogues have displayed significant inhibition against both Gram-positive and Gram-negative bacteria. For example:
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Ciprofloxacin | 4 | 20 |
Compound X (analog) | 8 | 17 |
These findings indicate that modifications in the structure can enhance antibacterial efficacy .
Case Studies
- Synthesis and Evaluation : A study synthesized various phenolic analogues and evaluated their biological activities through docking studies and cytotoxicity assays. The results highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
- Antimicrobial Properties : Another investigation focused on the antimicrobial properties of related compounds showed that introducing electron-withdrawing groups like chloro and fluoro significantly increased antimicrobial efficacy against common pathogens .
Comparative Analysis with Similar Compounds
Ethanol, 2-(4-chloro-2-fluorophenoxy)- can be compared to other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethanol, 2-(4-chlorophenoxy) | Chloro only | Moderate antibacterial |
Ethanol, 2-(4-fluorophenoxy) | Fluoro only | Low anticancer activity |
Ethanol, 2-(4-chloro-2-fluorophenoxy) | Chloro + Fluoro | High anticancer & antibacterial |
This table illustrates how the combination of chloro and fluoro substituents in Ethanol, 2-(4-chloro-2-fluorophenoxy)- enhances its biological activity compared to its analogues.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNPRGPUXJVECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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